Prenyl formate

描述

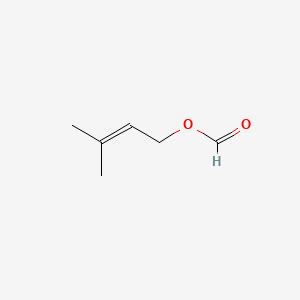

Structure

3D Structure

属性

IUPAC Name |

3-methylbut-2-enyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2)3-4-8-5-7/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCROFVOAWLRGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867647 | |

| Record name | 2-Buten-1-ol, 3-methyl-, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fruity rum-like aroma | |

| Record name | Prenyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1804/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Prenyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1804/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.920-0.927 | |

| Record name | Prenyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1804/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

68480-28-4 | |

| Record name | 2-Buten-1-ol, 3-methyl-, 1-formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68480-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068480284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-ol, 3-methyl-, 1-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Buten-1-ol, 3-methyl-, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-butenyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRENYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77XFK1MOL6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prenyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Reactivity and Mechanistic Investigations of Prenyl Formate

Fundamental Reaction Pathways

The core reactivity of prenyl formate (B1220265) is dictated by the electronic nature of its constituent functional groups: the formate ester and the prenyl moiety. The ester group is susceptible to nucleophilic attack at the carbonyl carbon, while the carbon-carbon double bond of the prenyl group is a site for electrophilic addition.

Nucleophilic Substitutions Involving Prenyl Formate

Nucleophilic substitution reactions are a cornerstone of this compound's chemistry, allowing for the introduction of a variety of functional groups by replacing the formate leaving group. rammohancollege.ac.in These reactions typically proceed via an S_N2 or S_N1 mechanism, depending on the reaction conditions and the nature of the nucleophile. ucsd.edu In these reactions, a nucleophile attacks the carbon atom adjacent to the oxygen of the ester, leading to the displacement of the formate ion. rammohancollege.ac.inveerashaivacollege.org

The efficiency of the substitution is influenced by the strength of the nucleophile and the stability of the leaving group. rammohancollege.ac.in The formate ion, being the conjugate base of a moderately strong acid (formic acid), is a reasonably good leaving group.

A notable example of nucleophilic substitution is the reaction of prenyl halides (like prenyl bromide) with carboxylate salts to form prenyl esters. aip.org This reaction, while not directly involving this compound, illustrates the susceptibility of the prenyl system to nucleophilic attack and the utility of the prenyl group in synthesis. aip.org

Electrophilic Additions with this compound

The carbon-carbon double bond in the prenyl group of this compound is electron-rich, making it susceptible to attack by electrophiles. utdallas.edu Electrophilic addition reactions typically proceed through the formation of a carbocation intermediate, which is then attacked by a nucleophile. slideshare.netslideshare.net The regioselectivity of these additions often follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form the more stable tertiary carbocation. utdallas.edu

One of the key electrophilic addition reactions is the acid-catalyzed addition of carboxylic acids to isoprene (B109036) (2-methyl-1,3-butadiene) to form prenyl esters, including this compound. google.com The reaction of isoprene with formic acid can yield this compound, although this specific reaction can be slow. google.com The mechanism involves the protonation of the double bond to generate a tertiary carbocation, which is then trapped by the formate anion. google.com

Hydrolysis and Derivatization Studies

The ester functionality of this compound allows for its conversion into other useful compounds through hydrolysis and esterification reactions.

Formation of Prenyl Alcohol and Formic Acid via Hydrolysis

This compound undergoes hydrolysis in the presence of water, typically catalyzed by an acid or a base, to yield prenyl alcohol (3-methyl-2-buten-1-ol) and formic acid. smolecule.comchemguide.co.uk This reaction is reversible, and to drive it to completion, an excess of water is often used. chemguide.co.uk

The hydrolysis can be carried out under acidic conditions, using a dilute acid like hydrochloric acid, or under basic conditions with a hydroxide (B78521) solution. chemguide.co.uk Basic hydrolysis, also known as saponification, is generally irreversible as the carboxylate salt of formic acid is formed. atlantis-press.com

The general equation for the hydrolysis is: CC(C)=CCOC=O + H₂O ⇌ CC(C)=CCOH + HCOOH

Esterification with Alcohols to Expand Synthetic Utility

Esterification, the reverse of hydrolysis, can be used to synthesize other prenyl esters from prenyl alcohol. While not a direct reaction of this compound itself, the ability to generate prenyl alcohol from this compound makes this a relevant synthetic pathway. For instance, prenyl acetate (B1210297) is synthesized by the esterification of prenyl alcohol with acetic acid. scentree.coscentree.co This highlights the role of this compound as a potential precursor to a wider range of prenyl esters with diverse applications.

The synthesis of various hemiterpene derivatives, such as prenyl cinnamate (B1238496) and prenyl isobutyrate, has been achieved through the reaction of prenyl bromide with the corresponding carboxylates, demonstrating the versatility of the prenyl moiety in forming different ester linkages. aip.org

Cationic Reactivity and Rearrangements

The formation of a prenyl cation is a key aspect of the reactivity of prenyl derivatives. This cation can be generated from this compound, particularly under acidic conditions where the formate group can act as a leaving group. The prenyl cation is an important intermediate in terpene biosynthesis and can undergo various reactions, including rearrangements. google.com

One of the significant rearrangements involving prenyl-type structures is the Claisen rearrangement. uni-marburg.de While this is more commonly observed with allyl phenyl ethers, analogous rearrangements can be envisioned for prenyl systems under appropriate conditions. Such rearrangements can lead to the formation of new carbon-carbon bonds and increase molecular complexity.

The prenyl cation generated from precursors like prenyl diphosphate (B83284) is a fundamental building block in the biosynthesis of a vast array of natural products. stanford.eduacs.org The study of the cationic reactivity of simple prenyl compounds like this compound provides insights into these complex biological pathways.

Prenyl Cation Generation and Subsequent Adduct Formation

The generation of a prenyl cation from this compound is a key step that initiates a variety of chemical transformations. Literature indicates that in the presence of an excess of formic acid, this compound can generate a prenyl cation. google.comgoogle.com This electrophilic species is highly reactive and readily participates in addition reactions with alkene functionalities.

Specifically, the prenyl cation has been shown to add to unsaturated esters, leading to the formation of higher molecular weight adducts, such as terpenes. google.com The process involves the protonation of isoprene to yield the prenyl cation, which is known to react with unsaturated esters. google.com This reactivity is fundamental to the synthesis of more complex molecules. For instance, the reaction of the prenyl cation with unsaturated esters can yield dimeric products. google.com

The formation of adducts is a common outcome of reactions involving prenyl cations. acdlabs.com Adduct ions are formed through the interaction of a precursor ion with other atoms or molecules, resulting in an ion that contains all the constituent atoms of the precursor as well as the additional atoms. acdlabs.com In the context of this compound, the generated prenyl cation acts as the precursor that reacts with other molecules to form these adducts.

Table 1: Reactions Involving Prenyl Cation Generation

| Precursor | Reagent/Condition | Key Intermediate | Product Type | Ref |

| This compound | Excess formic acid | Prenyl cation | Terpenes, higher molecular weight adducts | google.comgoogle.com |

| Isoprene | Protonation | Prenyl cation | Prenyl esters, dimeric products | google.com |

Intramolecular Cyclization Pathways of Prenyl Moieties

Beyond intermolecular reactions, the prenyl moiety can also undergo intramolecular cyclization. These cyclization reactions are crucial in the biosynthesis of a vast array of natural products, particularly terpenes. researchgate.netrsc.org The process is often initiated by the formation of a carbocation, which can then be attacked by a double bond within the same molecule to form a cyclic structure.

Theoretical studies have been employed to understand the energetics and mechanisms of these cyclization reactions. For example, DFT calculations have been used to investigate the intramolecular C–H insertion of phosphanylidenecarbene, a process that involves a cyclization step. beilstein-journals.org Such studies help in elucidating the transition states and activation energies involved in these complex rearrangements.

In the biosynthesis of many terpenes, linear precursors containing prenyl units undergo elaborate cyclization cascades to form mono-, bi-, and polycyclic structures. rsc.org For instance, the conversion of geranylgeranyl pyrophosphate (GGPP) to various diterpenes involves intricate intramolecular cyclizations initiated by the formation of a carbocation. rsc.org While not directly involving this compound, these biosynthetic pathways provide a paradigm for the types of intramolecular reactions that prenyl moieties can undergo once activated. The study of variexenol B biosynthesis, for example, highlights the role of prenyl side-chains in stabilizing carbocation intermediates during cyclization. researchgate.net

Interaction with Advanced Reagents

The unique reactivity of the prenyl group makes it a target for modification with specialized reagents. This section explores the interaction of prenylated substrates with triazolinediones and the mechanistic aspects of side chain cleavage.

Triazolinedione Modification of Prenylated Substrates

Triazolinediones (TADs) are highly reactive reagents that can be used to modify molecules containing prenyl groups. nih.govacs.org This modification strategy has been developed for the labeling of biomolecules, allowing for the introduction of multiple functional moieties at a single site. nih.gov The reaction between a TAD reagent and a prenyl group is efficient and can be performed under mild conditions.

Research has demonstrated the application of this methodology on various prenylated molecules, including farnesol (B120207) and S-geranyl-2-thiouridine, as well as on peptides and proteins. nih.govacs.org For instance, a farnesylated protein can be labeled with TAD-based reagents, showcasing the utility of this approach for modifying large biomolecules. nih.gov The reaction is also applicable to prenylated DNA. nih.gov The choice of solvent can be crucial, with aprotic solvents generally favoring the reaction of TADs with prenyl groups. acs.org This chemistry has been used to achieve branched lipidation of peptides, which is a valuable strategy in vaccine development and for enhancing cellular membrane localization. nih.gov

Table 2: Triazolinedione Modification of Prenylated Substrates

| Substrate Type | Reagent | Application | Ref |

| Prenylated small molecules (e.g., farnesol) | Triazolinedione (TAD) | Multi-functionalization, adduct characterization | nih.govacs.org |

| Prenylated peptides and proteins | Triazolinedione (TAD) | Single-site multiple labeling, branched lipidation | nih.gov |

| Prenylated DNA | Triazolinedione (TAD) | Single-site multiple labeling | nih.gov |

Mechanistic Aspects of Side Chain Cleavage

The cleavage of side chains from larger molecules is a critical process in both synthetic chemistry and biology. In the context of steroids, the enzyme cytochrome P450scc (CYP11A1) catalyzes the side-chain cleavage of cholesterol to produce pregnenolone, a key precursor for all steroid hormones. uniprot.orgwikipedia.orgresearchgate.net This enzymatic process involves a series of oxidation reactions.

The mechanism of cholesterol side-chain cleavage involves three main steps: 22-hydroxylation, 20-hydroxylation, and finally, the cleavage of the bond between carbons 20 and 22. wikipedia.orgresearchgate.net This sequence of reactions is a monooxygenase process, meaning that one atom of molecular oxygen is incorporated into the substrate. uniprot.orgwikipedia.org

While not directly involving this compound, the principles of oxidative side-chain cleavage are relevant. Mechanistic studies using isotopes, such as 18O, have been instrumental in elucidating the pathways of such cleavage reactions. For example, in the conversion of pregnenolone, an oxygen atom from O2 is incorporated into the acetate side chain that is released. rsc.org Furthermore, investigations into the cleavage of farnesyl chains from farnesylated N-acetyl cysteine upon reaction with TAD reagents have shown that the side chain can be lost, possibly through the formation of a hydrolytically unstable intermediate. acs.org

Biosynthesis and Biological Significance of Prenylated Molecules

Prenyl Formate (B1220265) as a Biosynthetic Intermediate

Based on a review of available scientific literature, there is no documented evidence to support the role of prenyl formate as a biosynthetic intermediate in biological systems. The following sections outline the areas where this role was investigated, but for which no supporting research was found.

Currently, there is no scientific literature describing a biosynthetic pathway in which this compound serves as an intermediate for the incorporation of a formate group into prenyl chains. The modification of prenyl side chains in natural product biosynthesis involves a variety of enzymatic transformations, including epoxidation, dehydrogenation, and oxidative cyclization, but a mechanism involving this compound is not among the known pathways. nih.govresearchgate.net

Consistent with the lack of evidence for its role in formate incorporation, this compound has not been identified as an intermediate within the broader context of natural product biogenesis. The biosynthesis of complex natural products often involves intricate enzymatic pathways, but the participation of this compound is not a recognized step in any known sequence. nih.govresearchgate.net

Enzymatic Prenylation Processes in Biological Systems

While this compound itself is not a known biological intermediate, the enzymatic transfer of prenyl groups is a fundamental process in biochemistry. This is carried out by a diverse class of enzymes known as prenyltransferases, which catalyze the attachment of isoprenoid moieties to a wide range of acceptor molecules.

A fascinating example of specialized prenylation is found in the microbial UbiDX system, which is crucial for the biosynthesis of ubiquinone (coenzyme Q) in bacteria like E. coli. nih.govuniprot.org The enzyme UbiX is a flavin prenyltransferase that catalyzes a remarkable transformation of the flavin mononucleotide (FMN) cofactor. nih.govwikipedia.org

UbiX transfers a dimethylallyl group from a donor molecule—dimethylallyl monophosphate (DMAP) or dimethylallyl diphosphate (B83284) (DMAPP)—onto the FMN molecule. wikipedia.orgresearchgate.net This is not a simple attachment; the prenyl group forms covalent bonds at both the N5 and C6 positions of the FMN's isoalloxazine ring, creating a novel, fourth non-aromatic ring. nih.gov The resulting modified cofactor is known as prenylated FMN (prFMN). nih.govresearchgate.net

This extensive modification leads to a "metamorphosis" of the flavin cofactor. nih.gov The new prFMN is no longer capable of the typical redox chemistry associated with standard flavins but is instead tailored for its role in the UbiD enzyme, a prFMN-dependent decarboxylase. nih.gov The mechanism of UbiX is unusual for a prenyltransferase as it is metal-independent and its catalytic action resembles that of terpene synthases, proceeding through transient carbocation species. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Enzyme Class | Flavin Prenyltransferase | uniprot.orgwikipedia.org |

| Function | Catalyzes the synthesis of the prenylated FMN (prFMN) cofactor. | wikipedia.org |

| Substrates | Flavin mononucleotide (FMN) and Dimethylallyl monophosphate (DMAP) or Dimethylallyl diphosphate (DMAPP). | researchgate.net |

| Product | Prenylated FMN (prFMN), a modified cofactor with a fourth non-aromatic ring. | nih.govnih.gov |

| Biological Pathway | Ubiquinone (Coenzyme Q) biosynthesis. | nih.gov |

| Catalytic Mechanism | Metal-independent; resembles terpene synthase chemistry involving carbocation intermediates. | nih.gov |

Indole (B1671886) alkaloids are a large and structurally diverse family of natural products, many of which possess potent biological activities. nih.gov Prenylation is a key step in their biosynthesis, catalyzed by indole prenyltransferases. These enzymes exhibit remarkable versatility, attaching prenyl groups to various positions on the indole ring in either a "normal" or "reverse" orientation. nih.govresearchgate.net

The catalytic mechanisms employed by these enzymes are complex and can vary. Two primary mechanisms are often considered:

Dissociative (SN1-like) Mechanism: This pathway involves the initial departure of the diphosphate leaving group from the prenyl donor (e.g., DMAPP), forming a discrete dimethylallyl carbocation intermediate. The electron-rich indole ring then attacks this carbocation. rsc.org

Associative (SN2-like) Mechanism: In this mechanism, the indole ring directly attacks the prenyl donor, displacing the diphosphate group in a single concerted step without the formation of a free carbocation. rsc.org

Recent studies on enzymes like 4-dimethylallyltryptophan synthase (FgaPT2), which is involved in ergot alkaloid biosynthesis, suggest that the reality is often more nuanced. rsc.orgacs.org Evidence points towards mechanisms that may involve an initial prenylation at the highly nucleophilic C-3 position of the indole ring, followed by enzymatic rearrangements, such as a Cope rearrangement, to generate the final product at a different position (e.g., C-4). researchgate.netrsc.orgacs.org This strategy of "prenylation followed by rearrangement" helps explain how evolutionarily related enzymes can achieve such a wide diversity of product regiochemistries from a common set of substrates. nih.gov

Protein prenylation is a crucial type of post-translational modification found in all eukaryotic cells. nih.gov It involves the covalent attachment of a hydrophobic isoprenoid lipid—either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group—to one or two cysteine residues near the C-terminus of a target protein. creative-proteomics.commdpi.com This process is essential for the proper function of numerous proteins, particularly those involved in cellular signaling. nih.gov

The modification is catalyzed by three main enzymes:

Farnesyltransferase (FTase)

Geranylgeranyltransferase type I (GGTase-I)

Rab Geranylgeranyltransferase (GGTase-II)

FTase and GGTase-I recognize a specific sequence motif on their target proteins known as the CaaX box , where 'C' is the cysteine to be prenylated, 'a' is typically an aliphatic amino acid, and 'X' is the C-terminal amino acid that determines which lipid is attached. wikipedia.org

The primary function of prenylation is to anchor proteins to cellular membranes. creative-proteomics.com This localization is critical for the function of many signaling proteins, such as the Ras family of small GTPases, which are central to cell growth and proliferation pathways and are frequently mutated in cancers. nih.govwikipedia.org By tethering these proteins to the membrane, prenylation facilitates their interaction with other membrane-bound components of signaling cascades, enabling the proper transmission of cellular signals. nih.govtaylorandfrancis.com

Protein Prenylation: Post-Translational Modifications

Farnesylation and Geranylgeranylation Pathways

The two primary types of protein prenylation are farnesylation and geranylgeranylation. creative-proteomics.com Farnesylation involves the attachment of a 15-carbon farnesyl group from FPP, while geranylgeranylation adds a 20-carbon geranylgeranyl group from GGPP. nih.govumich.edu These reactions are catalyzed by three distinct enzymes: farnesyltransferase (FTase), geranylgeranyltransferase type I (GGTase-I), and geranylgeranyltransferase type II (GGTase-II, also known as RabGGTase). core.ac.uk

FTase and GGTase-I are often referred to as CaaX prenyltransferases because they recognize a specific C-terminal motif on their substrate proteins. plos.org Both enzymes are heterodimers, sharing a common α-subunit but having distinct β-subunits that contribute to their substrate specificity. wikipedia.org The substrates for these enzymes, FPP and GGPP, are synthesized through the mevalonate (B85504) pathway. nih.gov An enzyme known as geranylgeranyl diphosphate synthase (GGPPS) plays a key role in this pathway by converting FPP to GGPP, thereby influencing the balance between protein farnesylation and geranylgeranylation. nih.gov

| Enzyme | Isoprenoid Substrate | Protein Target Motif | Function |

|---|---|---|---|

| Farnesyltransferase (FTase) | Farnesyl pyrophosphate (FPP) | CaaX box | Catalyzes the attachment of a 15-carbon farnesyl group. |

| Geranylgeranyltransferase type I (GGTase-I) | Geranylgeranyl pyrophosphate (GGPP) | CaaX box | Catalyzes the attachment of a 20-carbon geranylgeranyl group. |

| Geranylgeranyltransferase type II (RabGGTase) | Geranylgeranyl pyrophosphate (GGPP) | CXC or CC motifs | Transfers one or two geranylgeranyl groups to Rab proteins. |

C-Terminal Recognition Motifs (e.g., CAAX Domain)

The majority of proteins targeted for farnesylation or geranylgeranylation by FTase and GGTase-I possess a C-terminal sequence motif known as the CaaX box. protpi.ch In this motif, 'C' represents a cysteine residue that becomes prenylated, 'a' denotes any aliphatic amino acid, and 'X' is the C-terminal amino acid that determines which enzyme will act on the protein. wikipedia.orgprotpi.ch

The identity of the 'X' amino acid is the primary determinant for enzyme specificity. core.ac.uk If 'X' is Serine, Alanine, Methionine, or Glutamine, the protein is typically farnesylated by FTase. wikipedia.orgprotpi.ch Conversely, if 'X' is Leucine or Isoleucine, the protein is a substrate for geranylgeranylation by GGTase-I. researchgate.netwikipedia.org This specificity allows for the precise regulation of protein localization and function.

| Terminal Amino Acid (X) | Enzyme | Modification |

|---|---|---|

| Serine, Alanine, Methionine, Glutamine | Farnesyltransferase (FTase) | Farnesylation |

| Leucine, Isoleucine | Geranylgeranyltransferase type I (GGTase-I) | Geranylgeranylation |

Downstream Processing of Prenylated Proteins

Following the attachment of the isoprenoid group, proteins with a CaaX motif typically undergo a two-step enzymatic processing at the endoplasmic reticulum. nih.govresearchgate.net First, the C-terminal 'aaX' tripeptide is cleaved by a specific endoprotease, such as Ras-converting enzyme 1 (Rce1). nih.govacs.org This is followed by the methylation of the newly exposed carboxyl group of the prenylated cysteine by isoprenylcysteine carboxyl methyltransferase (Icmt). nih.govacs.org These modifications increase the hydrophobicity of the C-terminus, which enhances the protein's affinity for cellular membranes. umich.edunih.gov

Biological Activities of Prenylated Compounds and Derivatives

The addition of a prenyl group to a molecule can significantly alter its biological activity. This is due to the changes in the molecule's physicochemical properties, which in turn affect its interactions with biological targets.

Structure-Activity Relationships of the Prenyl Group

The structure of the prenyl group, including its length and position on a parent molecule, plays a critical role in determining the biological activity of the resulting prenylated compound. tandfonline.com For instance, in the case of flavonoids, the presence and position of a prenyl group can enhance antibacterial, anti-inflammatory, antioxidant, and cytotoxic activities. tandfonline.com Studies on prenylated chalcones have shown that altering the position of the prenyl group can lead to significant changes in their antiproliferative effects. researchgate.net

Influence on Lipophilicity and Cellular Uptake

A key consequence of prenylation is the increased lipophilicity of the modified molecule. tandfonline.comresearchgate.net This increased hydrophobicity enhances the affinity of the compound for cellular membranes, which can facilitate its cellular uptake. umich.edutandfonline.com The relationship between lipophilicity and cellular uptake is not always linear; for some compounds, there is an optimal level of lipophilicity for maximum cellular uptake and biological activity. nih.gov The addition of other lipophilic groups, such as the Dabcyl group, has also been shown to increase the cellular uptake of peptides. nih.govresearchgate.net

Positional Effects of Prenylation on Bioactivity

The position of the prenyl group on a molecule can have a profound impact on its biological activity. tandfonline.com For example, with prenylated flavonoids, the attachment of a prenyl group at the C-8 position has been shown to be important for their antibacterial and cytotoxic activities. tandfonline.com Similarly, the arrangement of the prenyl group on chalcone (B49325) derivatives has been found to be a crucial factor in their antiproliferative effects. researchgate.net These findings highlight the importance of the specific location of the prenyl moiety in determining the structure-activity relationship of these compounds.

Pharmacological and Therapeutic Potential

The addition of a lipophilic prenyl group to a molecule, a process known as prenylation, can significantly enhance its biological activities. researchgate.net This modification increases the compound's affinity for cell membranes, potentially improving absorption and interaction with biological targets. nih.gov Prenylated compounds, particularly flavonoids and other phenolics, have demonstrated a wide range of pharmacological effects, making them a subject of intense scientific investigation. nih.govnih.govnih.gov

Antioxidant Activity

Prenylated molecules, especially flavonoids, are recognized for their potential as antioxidant agents. nih.govresearchgate.net The introduction of a prenyl side-chain to a flavonoid core can modulate its antioxidant capacity. nih.gov These compounds exert their effects by scavenging harmful reactive oxygen species (ROS), which are implicated in cellular damage and various diseases. nih.gov For instance, studies on prenylated resveratrol (B1683913) derivatives have explored their ability to scavenge free radicals. researchgate.net The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. researchgate.netresearchgate.net While prenylation can enhance many biological activities, its effect on antioxidant capacity can vary; in some cases, the parent non-prenylated compound, like resveratrol, has shown stronger radical scavenging activity than its prenylated counterpart. researchgate.net

The structural characteristics of prenylated flavonoids, including the number and position of prenyl groups and hydroxyl groups, play a crucial role in their antioxidant potential. researchgate.netsemanticscholar.org This class of compounds includes derivatives of chalcones, flavones, and flavanones, many of which have been studied for their ability to combat oxidative stress. nih.govnih.gov

Table 1: Examples of Prenylated Compounds with Studied Antioxidant Activity

| Compound Class | Specific Compound Example | Source/Origin | Key Finding |

|---|---|---|---|

| Prenylated Stilbenoids | 4-C-prenyl piceatannol (B1677779) | Synthetic Derivative | Demonstrated a dose-dependent decrease in ROS release in HepG2 cells, showing a better scavenging effect than the parent compound, piceatannol. nih.gov |

| Prenylated Flavonoids | General (Chalcones, Flavones, etc.) | Natural (e.g., Hops, Moraceae family) and Synthetic | Possess significant antioxidant properties, with activity influenced by the prenylation pattern and flavonoid structure. nih.govnih.gov |

Anticancer and Cytotoxic Effects

The addition of prenyl groups to molecules like resveratrol and flavonoids has been shown to increase their anticancer activities. researchgate.netnih.gov The enhanced lipophilicity from the prenyl chain may improve the compound's affinity with the lipophilic membranes of cancer cells. nih.gov

Prenylated stilbenoids have demonstrated antiproliferative activity against cancer cell lines such as human liver cancer (HepG2) and breast cancer (MCF-7). nih.govresearchgate.net For example, 4-C-prenyl piceatannol was found to be highly active, reducing the growth of both cell lines significantly. nih.gov The cytotoxic effects of these compounds are often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govmdpi.com Xanthohumol, a prenylated chalcone found in hops, inhibits cancer cell proliferation and induces apoptosis through its influence on multiple signaling pathways, including NF-κB, Akt, and ROS. mdpi.com

Research has also shown that some prenylated flavonoids exhibit selective toxicity, being more cytotoxic to cancer cells than to normal cell lines. mdpi.com This selective action is a highly desirable characteristic for potential anticancer therapeutic agents. The process of protein prenylation is crucial for the function of many proteins involved in cancer development, and inhibitors of the enzymes involved in this process, such as farnesyltransferase inhibitors (FTIs), have been developed as anticancer drugs. nih.gov

Table 2: Anticancer and Cytotoxic Effects of Selected Prenylated Compounds

| Compound/Derivative | Cell Line(s) | Observed Effect | Mechanism of Action |

|---|---|---|---|

| 4-C-prenyl piceatannol | HepG2 (Liver Cancer), MCF-7 (Breast Cancer) | Potent antiproliferative activity; induced apoptosis in HepG2 cells. nih.gov | Induced DNA damage, increased cells in sub-G1 phase, inhibited ROS generation. nih.gov |

| Xanthohumol | Various cancer cell lines (e.g., breast, ovarian, colon) | Significant antiproliferative activity, induced apoptosis and cell cycle arrest. mdpi.com | Modulates multiple signaling pathways including Akt, NF-kB, and ROS. mdpi.com |

Anti-inflammatory Properties

Prenylated phenols are a significant class of natural compounds investigated for their anti-inflammatory potential. nih.gov Their mechanisms of action often involve the inhibition of key inflammatory mediators and pathways. nih.gov For instance, prenylated flavonoids have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW264.7). researchgate.netmdpi.com

Compounds such as 8-prenyl quercetin (B1663063) demonstrated stronger inhibitory effects on the production of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), NO, and prostaglandin (B15479496) E2 (PGE2) compared to its non-prenylated parent compound, quercetin. nih.gov The anti-inflammatory effects of some prenylated compounds are exerted by targeting specific signaling pathways, such as the SEK1-JNK1/2 and MEK1-ERK1/2 pathways. nih.gov Furthermore, certain molecules have been found to suppress inflammation by inhibiting the activation of the NLRP3 inflammasome, a key component of the innate immune response. mdpi.com The anti-inflammatory activity of these compounds has been confirmed in both in vitro cellular systems and in vivo animal models. nih.govnih.govresearchgate.net

Table 3: Research Findings on Anti-inflammatory Properties of Prenylated Molecules

| Compound | Model System | Key Findings |

|---|---|---|

| 8-prenyl quercetin | RAW264.7 cells and LPS-induced mouse paw edema | Showed stronger inhibition of iNOS, COX-2, NO, and PGE2 production than quercetin; attenuated mouse paw edema. nih.gov |

| Quinosorbicillinol and Trichodimerol | LPS-stimulated RAW264.7 macrophages | Exhibited potent inhibitory effects on the production of nitric oxide (NO) and interleukin-6 (IL-6). mdpi.com |

| Trichotetronine and Trichodimerol | LPS-stimulated RAW264.7 macrophages | Suppressed IL-1β secretion by inhibiting the activation of the NLRP3 inflammasome. mdpi.com |

Antimicrobial and Antibacterial Activities

Prenylated flavonoids are a notable subclass of natural products that often exhibit greater antimicrobial activity than their non-prenylated precursors. nih.gov The presence and position of the prenyl group on the flavonoid skeleton are key to their antibacterial action. nih.govresearchgate.net For example, prenylation at the C-6 or C-8 positions has been identified as important for activity against clinically isolated Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov

These compounds can act against a range of human pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, Salmonella, and Shigella species. nih.govnih.govmdpi.com The proposed mechanisms for their antibacterial effects include the disruption of cytoplasmic membrane function, inhibition of nucleic acid synthesis, and interference with energy metabolism. researchgate.net

A promising strategy to combat antibiotic resistance involves using prenylated flavonoids in combination with conventional antibiotics. nih.gov Studies have shown that certain prenylated flavanones can synergistically enhance the activity of antibiotics like vancomycin (B549263) and ciprofloxacin (B1669076) against drug-resistant bacteria, effectively reducing the concentrations needed for an antibacterial effect. nih.gov

Table 4: Antibacterial Activity of Selected Prenylated Flavonoids

| Compound/Class | Target Microorganism(s) | Activity/Finding |

|---|---|---|

| Prenylated Flavanones (Compound 11 and 12 from source) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Demonstrated significant activity against MRSA. nih.gov |

| Prenylated Flavanones (YS06 from source) | Staphylococcus aureus, Salmonella spp., Shigella spp. | Inhibited 22 out of 50 strains of S. aureus at 25-50 µg/mL. nih.gov |

Estrogenic and Endocrine Modulation

Certain prenylated flavonoids are known for their phytoestrogenic activity, meaning they can mimic the effects of estrogen by binding to estrogen receptors (ESR). nih.gov The interaction of these compounds with the endocrine system can lead to various biological effects. Endocrine disrupting chemicals (EDCs) can exert their effects through both nuclear estrogen receptors (nESR1), which mediate genomic actions, and membrane estrogen receptors (mESR1), which trigger rapid, non-genomic signaling pathways. nih.gov

The study of how prenylated compounds and other xenoestrogens interact with these different receptor populations is an evolving field. The ability of a compound to signal through mESR1 can lead to rapid fluctuations in intracellular messengers like cAMP and Ca2+ and the stimulation of protein kinase pathways. nih.gov The specific structure of a prenylated flavonoid influences its binding affinity for estrogen receptors and its subsequent estrogenic or anti-estrogenic activity. This makes them compounds of interest for research into hormone-related conditions and endocrine modulation.

Enzyme Inhibition Studies (e.g., Tyrosinase, Carboxylesterase, KHK-C)

Prenylated compounds have been identified as potent inhibitors of various enzymes. A significant area of research is their effect on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Overactivity of tyrosinase can lead to hyperpigmentation disorders, making its inhibitors valuable in cosmetics and medicine. Several natural prenylated chalcones and flavonoids have shown potent, competitive inhibition of mushroom tyrosinase activity. nih.govresearchgate.net For instance, licochalcone A, isolated from Glycyrrhiza species, was found to be significantly more active than the commonly used inhibitor, kojic acid. nih.gov Similarly, sanggenon D was identified as a potent tyrosinase inhibitor, also surpassing kojic acid in efficacy. researchgate.net The prenyl group's presence and location on the flavonoid structure are important factors in determining the inhibitory activity. researchgate.net

Beyond tyrosinase, the broader class of prenylated molecules has been investigated for inhibitory effects on other enzymes. The process of prenylation itself is a target for enzyme inhibition in cancer therapy, with drugs developed to inhibit farnesyltransferase and geranylgeranyltransferase 1. nih.gov While specific studies on this compound's inhibition of carboxylesterase or KHK-C were not prominent in the search results, the general principle of prenylated molecules acting as enzyme inhibitors is well-established in the scientific literature.

PPARγ Agonism by Prenylated Derivatives

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor that plays a critical role in regulating insulin (B600854) sensitivity, lipid metabolism, and inflammatory processes. nih.govnih.govmdpi.com As such, it is a key therapeutic target for metabolic diseases. wikipedia.orgmdpi.com The agonism of PPARγ by various compounds can lead to beneficial metabolic outcomes. nih.gov

Research has shown that the addition of a prenyl group to a molecular scaffold can confer or enhance PPARγ agonistic activity. Prenylated natural products are being investigated as potential PPARγ modulators. For instance, studies on prenylated chrysin (B1683763) derivatives have demonstrated their function as partial PPARγ agonists. nih.gov These compounds have been shown to bind to the PPARγ ligand-binding domain, inducing a conformational change that recruits coactivator proteins. nih.gov

Notably, certain prenylated derivatives exhibit a binding affinity for PPARγ that is comparable to that of established agonists like pioglitazone. nih.gov The development of partial agonists is of particular interest, as they are expected to offer therapeutic benefits while potentially having fewer adverse effects than full agonists. nih.gov The exploration of different prenylated scaffolds, such as benzopyrans, continues to yield novel compounds with selective agonistic activity for different PPAR isoforms. nih.gov

| Compound Class | Specific Example | Observed Activity | Reference |

|---|---|---|---|

| Prenylated Chrysin Derivatives | Compound 11 (a novel synthetic derivative) | Functions as a PPARγ partial agonist with an EC₅₀ value of 19.6 μM for coactivator recruitment. nih.gov | nih.gov |

| Prenylated Benzopyrans | Nine-carbon side-chain analogs | Showed selectivity for hPPARγ activation. nih.gov | nih.gov |

| Flavanone (B1672756) | Bavachinin | A natural pan-PPAR agonist with stronger activity for PPARγ (EC₅₀ = 0.74 μmol/L). nih.gov | nih.gov |

Impact on Signal Transduction Pathways (e.g., Ras GTPases)

Prenylation is a critical post-translational modification that governs the function of numerous proteins involved in cellular signaling, including the Ras superfamily of small GTPases. cytoskeleton.comnih.gov These proteins act as molecular switches, cycling between active GTP-bound and inactive GDP-bound states to control processes like cell proliferation and morphology. cytoskeleton.comcytoskeleton.com

The covalent attachment of a farnesyl or geranylgeranyl isoprenoid group to a cysteine residue at the C-terminus of Ras proteins is essential for their biological activity. cytoskeleton.comresearchgate.netwikipedia.org This hydrophobic prenyl tail tethers the GTPase to cellular membranes, a prerequisite for its participation in signal transduction cascades. cytoskeleton.comnih.gov Without prenylation, Ras proteins cannot localize correctly to the plasma membrane and are unable to transmit signals from upstream receptors to downstream effectors. nih.govacs.org

The specificity of signaling can also be influenced by the type of prenyl group attached. For example, studies have shown that substituting the geranylgeranyl group on R-Ras with a farnesyl group makes it more responsive to activation by the guanine-nucleotide exchange factor Ras-GRF2. researchgate.net Conversely, replacing the farnesyl group on Ha-Ras with a geranylgeranyl group reduces its responsiveness. researchgate.net This demonstrates that the specific nature of the prenyl moiety plays a role in determining the interactions between GTPases and their regulatory proteins, thereby fine-tuning signaling pathways. researchgate.net Given its role in oncogenesis, the prenylation of Ras proteins has been a major focus for the development of cancer therapeutics. cytoskeleton.com

Applications in Related Fields

The structural motif of a prenyl group attached to a core molecule is central to many areas of chemical and biological research. The enhanced lipophilicity and bioavailability conferred by prenylation make these compounds valuable in various applications. nih.govresearchgate.netnih.gov

Drug Discovery and Development

Prenylated compounds are of significant interest as lead structures in drug discovery. researchgate.netopenresearchlibrary.org The addition of a prenyl chain to a parent molecule, such as a flavonoid or phenol, often enhances its biological activity. mcmaster.camdpi.comnih.gov This enhancement is largely attributed to increased lipophilicity, which improves the molecule's ability to cross cell membranes and interact with intracellular targets. acs.orgtandfonline.com

Prenylated flavonoids have demonstrated a wide array of pharmacological properties, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govmdpi.comresearchgate.net The prenyl group can increase the binding affinity of flavonoids to proteins, contributing to their improved bioactivity. researchgate.netmdpi.com As a result, the synthesis and evaluation of novel prenylated molecules is a promising strategy for developing new therapeutic agents. researchgate.netdntb.gov.ua

Natural Product Synthesis and Building Block Utility

Prenylation is a key biosynthetic modification that contributes to the vast structural diversity of natural products found in plants, fungi, and bacteria. nih.govopenresearchlibrary.orgresearchgate.net Enzymes known as prenyltransferases catalyze the attachment of isoprenoid units to various acceptor molecules, generating a wide range of bioactive compounds. researchgate.netnih.gov

In the field of synthetic chemistry, prenyl groups serve as versatile building blocks. The total synthesis of complex prenylated natural products, such as isoflavones, is an active area of research. mcmaster.ca These synthetic efforts not only provide access to rare natural products for biological evaluation but also allow for the creation of novel analogs with potentially improved properties. mdpi.com The ability to chemoenzymatically synthesize prenylated aromatic compounds using microbial prenyltransferases further expands the toolkit for creating new molecular entities. mdpi.com

Agricultural Chemistry and Plant Defense

In nature, plants produce a variety of prenylated secondary metabolites as part of their defense mechanisms against pathogens and herbivores. mdpi.comnih.gov Prenylated flavonoids, for instance, can exhibit potent antimicrobial and antifungal activities, helping to protect the plant from disease. mdpi.commdpi.com

This natural function has inspired applications in agricultural chemistry. Research has shown that certain prenylated compounds can inhibit the growth of plant pathogenic bacteria and fungi. mdpi.commdpi.com For example, some prenylated flavonoids have shown significant inhibitory activity against Golovinomyces cichoracearum, the fungus that causes powdery mildew disease in tobacco and other plants. mdpi.com The development of crop protection agents based on these natural defense molecules offers a potentially more sustainable and environmentally friendly approach to agriculture.

| Compound | Source Organism | Target Pathogen | Observed Activity | Reference |

|---|---|---|---|---|

| 14-hydroxyartonin E | Artocarpus lanceifolius | Gram-positive bacteria (e.g., S. aureus) | Moderate activity against Gram-positive bacteria. mdpi.com | mdpi.com |

| Various Prenylated Flavonoids | Artocarpus champeden | Golovinomyces cichoracearum (powdery mildew) | Demonstrated activities against this plant pathogenic fungus. mdpi.com | mdpi.com |

| Synthetic Prenylated Flavanones | N/A (Hemisynthesis) | Various phytopathogenic bacteria | Significantly inhibited in vitro growth with IC₅₀ values below 3.9 μM. mdpi.com | mdpi.com |

Functional Food Development

Prenylated flavonoids and other phenolics are recognized as nutraceuticals due to their diverse health benefits and are present in many food sources. nih.govresearchgate.netnih.gov The enhanced biological activity and altered bioavailability of prenylated compounds make them attractive ingredients for the development of functional foods. researchgate.netnih.gov

Studies suggest that prenylation can increase the accumulation of flavonoids in target tissues, potentially amplifying their health-promoting effects in vivo. nih.gov For example, the prenylated flavonoid 8-prenylnaringenin (B1664708) showed higher accumulation in muscle tissue compared to its non-prenylated parent compound, naringenin (B18129). nih.gov This increased bioaccumulation can lead to stronger biological effects. researchgate.net As research continues to uncover the benefits of these compounds, the inclusion of dietary prenylated flavonoids into human diets is seen as a desirable strategy for health maintenance and disease prevention. nih.gov

Computational and Analytical Methodologies in Prenyl Formate Research

Spectroscopic Characterization of Prenyl Formate (B1220265) and Derivatives

Spectroscopic methods form the cornerstone of structural analysis for prenyl formate, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural determination of organic compounds like this compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure. ox.ac.uk

¹H NMR and ¹³C NMR are fundamental techniques used in this process. researchgate.net For this compound, the ¹H NMR spectrum would show characteristic signals for the different types of protons present in the molecule. For instance, the formyl proton (CHO) would appear at a distinct chemical shift, typically in the region of 8.0-8.5 ppm. researchgate.net The protons of the prenyl group, including the vinyl, methylene, and methyl protons, would also have specific chemical shifts and coupling patterns that help confirm the structure. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in this compound gives a distinct signal, and the chemical shifts of these signals are indicative of their chemical environment (e.g., C=O, C=C, CH₂, CH₃). chemicalbook.com For example, the carbonyl carbon of the formate group would have a characteristic downfield shift. researchgate.net Two-dimensional (2D) NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between protons and carbons, providing unambiguous structural assignment. researchgate.net

Table 1: Representative NMR Data for Prenyl Groups

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methylene (CH₂) | ~4.6 | ~61-68 |

| Vinylic (CH) | ~5.3 | ~118-124 |

| Quaternary Carbon | - | ~138-142 |

| Methyl (cis) | ~1.7 | ~18 |

| Methyl (trans) | ~1.6 | ~25 |

Note: Chemical shifts are approximate and can vary based on the solvent and the specific structure of the derivative.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. acs.org For this compound, MS analysis would confirm its molecular formula, C₆H₁₀O₂. nih.govchemspider.com

In a typical mass spectrum of this compound, a molecular ion peak ([M]⁺) would be observed, confirming its molecular weight of 114.14 g/mol . nih.govsigmaaldrich.com The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for prenyl esters involve the loss of the prenyl group or parts of it. nih.gov For instance, the cleavage of the C-O bond can lead to the formation of a prenyl cation (C₅H₉⁺) and a formate radical. The analysis of these fragment ions helps to piece together the structure of the original molecule. nih.govmdpi.com Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound. nih.govnih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀O₂ | nih.govchemspider.com |

| Molecular Weight | 114.14 g/mol | nih.govsigmaaldrich.com |

| PubChem CID | 110373 | nih.gov |

Advanced Chromatographic and Hyphenated Techniques

To analyze complex mixtures and quantify trace amounts of this compound and its derivatives, advanced chromatographic and hyphenated techniques are employed.

Liquid Chromatography-Electrospray Ionization Triple Quadrupole Mass Spectrometry (LC-ESI-MS/MS) for Bioanalytical Quantification

Liquid chromatography-electrospray ionization triple quadrupole mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and selective technique for quantifying compounds in complex biological matrices like plasma and urine. researchgate.netbiotrial.com This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. biotrial.com

For the analysis of prenylated compounds, a reversed-phase LC column is often used to separate the analytes from other components in the sample. nih.gov The separated compounds are then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates charged molecules. researchgate.netfrontiersin.org The triple quadrupole mass spectrometer is then used to select a specific precursor ion (the molecular ion of the analyte) and fragment it, and then to detect a specific product ion. nih.gov This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity for quantification. biotrial.com This technique is crucial for pharmacokinetic studies of prenylated compounds. researchgate.net

Method Development for Unstable Prenylated Compounds

A significant challenge in the analysis of prenylated compounds, including this compound, is their potential instability. researchgate.net Prenyl groups can be susceptible to degradation, particularly under certain analytical conditions. researchgate.net Therefore, careful method development is crucial to ensure accurate and reliable results.

Key considerations in method development include the pH of the mobile phase and sample extraction solutions. For many prenylflavanoids, maintaining a neutral pH (around 7.0) is necessary to ensure the stability of the compounds during analysis. researchgate.net The choice of extraction technique, such as solid-phase extraction (SPE), must also be optimized to minimize degradation and reduce matrix effects in LC-ESI-MS/MS assays. researchgate.net For volatile or thermally labile compounds, techniques like comprehensive two-dimensional gas chromatography (GC×GC) can offer improved separation and detection of low-concentration analytes in complex mixtures. acs.org

Computational Chemistry and Bioinformatics Applications

Computational chemistry and bioinformatics provide powerful tools for understanding the properties and biological roles of prenylated compounds.

Computational chemistry allows for the theoretical study of molecular structures, properties, and reaction mechanisms. researchgate.net Techniques like Density Functional Theory (DFT) can be used to calculate the optimized geometry, electronic structure, and reactivity of this compound. tandfonline.comacs.org These calculations can provide insights into the molecule's stability and potential reaction pathways. Molecular docking simulations can be used to predict how prenylated compounds might interact with biological targets like enzymes or receptors, which is a key aspect of computer-aided drug design. mdpi.com

Bioinformatics plays a crucial role in identifying and characterizing the enzymes involved in prenylation, known as prenyltransferases. researchgate.netmdpi.com By analyzing protein sequences and structures, bioinformatics algorithms can help predict which proteins are likely to be prenylated. nih.govnih.gov This information is vital for understanding the biological functions of prenylation and for identifying potential targets for therapeutic intervention. researchgate.net Furthermore, bioinformatics tools are essential for analyzing the large datasets generated by modern analytical techniques like proteomics and metabolomics, which are used to study the effects of prenylated compounds on cellular processes. acs.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 6-prenylnaringenin |

| 8-prenylnaringenin (B1664708) |

| Isoxanthohumol |

| Xanthohumol |

| This compound |

| Geranyl-substituted coumarins |

| α-Mangostin |

| γ-Mangostin |

| LY-3522348 |

| Isosojagol |

| Phaseoul |

| Liquiritigenin |

| Hesperitin |

| Eriodictyol |

| Dihydrogenistein |

| rac-Pinocembrin |

| Tetraphenylethylene |

| Tipifarnib |

| GGTI-2418 |

| Kolavenol |

| Oxalate |

| Formate |

Molecular Docking and Virtual Screening Studies

Molecular docking and virtual screening are foundational computational techniques in drug discovery and molecular biology. mdpi.commdpi.com Molecular docking predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein), forming a stable complex. sciencepublishinggroup.comnih.gov This method evaluates the binding compatibility and affinity by calculating a scoring function, which estimates the strength of the interaction. nih.gov

Virtual screening applies these docking principles on a massive scale, computationally testing large libraries of small molecules against a specific protein target to identify potential "hits" or lead compounds. mdpi.comnih.govpreprints.org This process significantly narrows down the number of candidates for more intensive experimental testing. In the context of prenylated compounds, these methods are used to screen libraries for potential inhibitors of specific enzymes or to understand their binding modes. mdpi.compreprints.org The procedure typically involves preparing 3D structures of the ligands and the target protein, defining a specific binding site (grid box), and then using software like AutoDock or Glide to perform the docking calculations. sciencepublishinggroup.comunar.ac.idjppres.com

A primary output of molecular docking is the detailed prediction of interactions between the ligand and the protein's active site. These interactions are crucial for understanding the mechanism of binding and for designing more potent and selective molecules. The analysis reveals specific atomic contacts, such as hydrogen bonds, hydrophobic interactions, electrostatic interactions, and π-stacking. drughunter.comnih.gov

For a molecule like this compound, docking studies would predict how its prenyl tail interacts with hydrophobic pockets in a receptor and how the formate group might engage in polar or hydrogen bonding interactions. While specific docking studies on this compound are not widely published, research on similar prenylated flavonoids and other natural products demonstrates that the prenyl group consistently enhances affinity by engaging with lipophilic regions of binding sites. nih.govresearchgate.net The types of interactions identified are critical for rational drug design, allowing researchers to modify a ligand's structure to improve its binding affinity and specificity. drughunter.com

| Ligand Moiety | Interacting Residue (Protein) | Interaction Type | Estimated Distance (Å) |

|---|---|---|---|

| Prenyl Group (Hydrocarbon Tail) | LEU 84, VAL 92, ILE 105 | Hydrophobic | 3.5 - 4.0 |

| Formate Oxygen | SER 150 | Hydrogen Bond | 2.9 |

| Formate Oxygen | LYS 152 | Electrostatic (Salt Bridge) | 3.2 |

| Core Structure | PHE 210 | π-π Stacking | 3.8 |

Virtual screening is instrumental in identifying potential drug targets. researchgate.net In the field of protein prenylation, a key family of enzymes is the CAAX prenyl proteases, such as Rce1 (Ras-converting enzyme 1). tandfonline.combiorxiv.org These enzymes are involved in the post-translational modification of many important signaling proteins, including Ras. tandfonline.com Following the attachment of a prenyl group (farnesylation or geranylgeranylation) to a cysteine residue in a protein's "CaaX box" motif, CAAX proteases cleave the terminal three amino acids (-aaX). nih.govebi.ac.uk

Inhibiting these proteases is a therapeutic strategy for diseases like cancer. tandfonline.com Computational studies have used homology modeling to build 3D structures of these enzymes, particularly from pathogens like Leishmania donovani, where they are considered potential drug targets. researchgate.net Structure-based virtual screening of large chemical libraries against these modeled proteases has successfully identified novel, potent inhibitors that can be prioritized for further biochemical and cellular validation. researchgate.net

Molecular Mechanics Generalized Born Surface Area (MM-GBSA) Calculations for Binding Affinities

While docking provides a rapid assessment of binding, its scoring functions are often simplified. The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method is a more rigorous approach used to recalculate and refine the binding free energy of a ligand-protein complex. nih.govlu.se It is considered more accurate than standard docking scores and less computationally intensive than methods like free energy perturbation. lu.secresset-group.com

The MM-GBSA calculation is typically performed on snapshots taken from a molecular dynamics (MD) simulation of the protein-ligand complex. researchgate.netresearchgate.net This accounts for the flexibility of both the protein and the ligand. The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the isolated protein and ligand from the free energy of the complex. nih.gov This value includes terms for molecular mechanics energy in the gas phase (van der Waals, electrostatic) and solvation free energies (polar and non-polar). nih.gov In studies of prenylated compounds, MM-GBSA has been used to validate docking results and provide a more reliable ranking of potential inhibitors. nih.gov

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| ΔG_bind (Binding Free Energy) | -55.80 | Overall predicted binding affinity. |

| ΔE_vdw (van der Waals) | -65.20 | Contribution from van der Waals forces. |

| ΔE_ele (Electrostatic) | -30.50 | Contribution from electrostatic interactions. |

| ΔG_solv (Solvation Energy) | +40.10 | Energy cost of desolvating the ligand and binding site. |

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules. mdpi.comcerncourier.comresearchgate.net Unlike molecular mechanics, which relies on classical physics, QM methods provide a more fundamental description of electron distribution, which governs a molecule's stability and reactivity. escholarship.orgscitechnol.com

Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. mdpi.com These calculations are applied to prenylated compounds to understand their pharmacological potential and to rationalize their behavior in biological systems. researchgate.netacs.org For this compound, QM calculations could reveal its electronic structure, charge distribution, and reactivity, providing insights that are inaccessible through classical force-field-based methods.

| Quantum Mechanical Descriptor | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.15 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.55 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.60 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.80 Debye | Measure of the molecule's overall polarity. |

Predictive Algorithms for Prenylated Proteome (e.g., PrePS)

Identifying which proteins in a proteome are substrates for prenylation is a significant challenge. The Prenylation Prediction Suite (PrePS) is a bioinformatic algorithm developed to predict protein substrates for the three main types of prenyltransferases: farnesyltransferase (FTase), geranylgeranyltransferase type I (GGTase-I), and Rab geranylgeranyltransferase. imp.ac.atimp.ac.at

PrePS works by analyzing the C-terminal amino acid sequence of a query protein. uga.edu It uses scoring functions derived from known prenylation motifs and the physicochemical properties of the amino acids to predict whether a protein is likely to be farnesylated or geranylgeranylated. imp.ac.atimp.ac.at The algorithm was trained on hundreds of experimentally verified prenylated proteins and can sensitively filter out false positives. nih.gov While PrePS is a powerful tool for generating hypotheses about the prenylated proteome, its predictions often require experimental validation. nih.govumich.edu It is particularly useful for scanning entire genomes or proteomes to identify novel, non-canonical prenylation substrates that might otherwise be overlooked. uga.eduacs.org

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways for Prenyl Formate (B1220265)

The development of efficient and sustainable methods for synthesizing prenyl formate is a primary focus of ongoing research. Traditional esterification methods are being supplemented and replaced by innovative catalytic and biocatalytic systems that offer higher yields, greater selectivity, and more environmentally friendly conditions.

One promising approach involves the use of gold nanoparticle catalysts. For instance, a method for synthesizing various formate esters has been developed using a gold/titanium dioxide (Au/TiO₂) catalyst for the aerobic oxidative coupling of alcohols with paraformaldehyde. nih.gov This reaction proceeds through the formation of a hemiacetal intermediate, which is then oxidized. nih.govmdpi.com While this has been demonstrated for alcohols like 1-octanol, its application to prenol could offer a novel route to this compound under mild conditions. mdpi.com

Another green chemistry approach is the radical esterification of unactivated alkenes using a formate as a C1 building block. nih.gov For example, methyl formate has been used as a precursor for the methoxycarbonyl radical in the presence of a ruthenium catalyst. nih.gov Adapting this radical-based strategy to utilize a prenyl source could lead to a direct and atom-economical synthesis of this compound.

Biocatalysis presents a powerful alternative to traditional chemical synthesis. Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) have been shown to convert aliphatic aldehydes into their corresponding alkyl formates with high regioselectivity. researchgate.net The application of a suitable BVMO to a prenyl-containing aldehyde could provide a highly specific and efficient enzymatic pathway to this compound. researchgate.net Furthermore, feruloyl esterases have been utilized in microemulsions for the synthesis of prenyl ferulate, demonstrating the potential of enzymatic transesterification for producing prenylated esters. acs.org Exploring the substrate specificity of various lipases and esterases for the direct esterification of prenol with a formate donor is a key area for future investigation.

The microbial synthesis of isoprenoid precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) is also a rapidly advancing field. creative-proteomics.comnumberanalytics.com Engineered metabolic pathways in microorganisms such as E. coli can be harnessed to produce prenol, which can then be converted to prenyl esters, including this compound, through subsequent enzymatic or chemical steps. researchgate.net

Table 1: Emerging Synthetic Strategies for Formate Esters

| Synthetic Approach | Catalyst/Enzyme | Key Features | Potential Application for this compound |

|---|---|---|---|

| Aerobic Oxidative Coupling | Au/TiO₂ | Mild conditions, uses air as oxidant. nih.gov | Direct synthesis from prenol and paraformaldehyde. |

| Radical Esterification | Ruthenium Catalyst | Atom-economical, uses formate as a C1 source. nih.gov | Direct synthesis from a prenyl-containing alkene. |

| Biocatalytic Oxidation | Baeyer-Villiger Monooxygenase | High regioselectivity. researchgate.net | Enzymatic conversion of a prenyl aldehyde. |

| Enzymatic Transesterification | Feruloyl Esterase/Lipase | High specificity, green reaction conditions. acs.org | Direct enzymatic esterification of prenol. |

In-depth Mechanistic Studies of this compound Transformations

Understanding the reaction mechanisms of this compound transformations is crucial for controlling its reactivity and designing new applications. The enzymatic cleavage of formate esters by formate dehydrogenase (FDH) from Candida boidinii has been shown to proceed via hydride abstraction from the formyl group, leading to the irreversible formation of carbon dioxide and the corresponding alcohol. rsc.org This mechanism, which shows parallels to AAC1-type hydrolysis, suggests that FDH could be used for the selective deprotection of formyl groups, even in the presence of other ester functionalities. rsc.org

In the context of prenylation reactions, computational studies on aromatic prenyltransferases like NphB have revealed a dissociative SN1-type mechanism involving a weakly stable carbocation intermediate. acs.org The orientation of the substrate in the enzyme's active site plays a critical role in determining the regioselectivity of the prenylation. acs.org While these studies have focused on the transfer of larger prenyl groups, the fundamental principles could be applicable to reactions involving this compound as a substrate or a product.

The mechanism of N-formylation of amines using formic acid or ethyl formate involves a nucleophilic attack of the amine on the electrophilic carbon of the formyl group. tandfonline.com This leads to the formation of an intermediate that subsequently loses water or ethanol (B145695) to yield the formylated product. tandfonline.com Similar mechanistic principles would apply to the transesterification reactions involving this compound.

Recent research on ferulic acid decarboxylase, which utilizes a prenylated flavin mononucleotide (prFMN) cofactor, has proposed an unusual 1,3-dipolar cycloaddition mechanism. researchgate.net This reaction between the prFMN and the substrate activates the substrate for decarboxylation. researchgate.netacs.org Kinetic studies have shown that the formation of a stable prFMN-styrene cycloadduct is a key step in the catalytic cycle. researchgate.net While not directly involving this compound, these findings highlight the diverse and complex mechanistic roles that prenyl groups can play in enzymatic catalysis.

Unraveling Complex Biological Roles of Prenylated Compounds

Prenylation, the attachment of isoprenoid lipids like the prenyl group to proteins and other small molecules, is a vital post-translational modification that influences a wide array of biological processes. nih.govmdpi.com The hydrophobic prenyl group facilitates the anchoring of proteins to cellular membranes, which is critical for their proper localization and function. mdpi.comcreative-proteomics.com This is particularly important for signaling proteins, such as those in the Ras superfamily, which play central roles in cell growth and are implicated in cancer. wikipedia.orgfrontiersin.org

Prenylated flavonoids are a large class of natural products with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. numberanalytics.comresearchgate.nettandfonline.com The addition of a prenyl moiety often enhances the biological activity of the parent flavonoid by increasing its lipophilicity and affinity for cell membranes. researchgate.netresearchgate.net For example, prenylated chalcones have been identified as potent inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov

In plants, protein prenylation is crucial for development, signaling, and stress responses. mdpi.com It is involved in mediating protein-protein interactions and modulating enzymatic activity. mdpi.com The diversification of plant secondary metabolites, such as flavonoids and coumarins, is heavily influenced by prenylation, which couples the shikimate or polyketide pathway with the isoprenoid pathway. nih.gov

The biological roles of prenylated compounds are diverse and significant, as summarized in the table below.